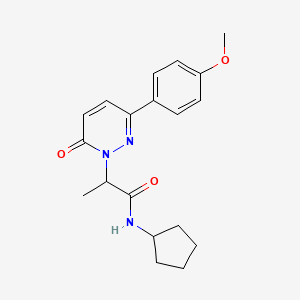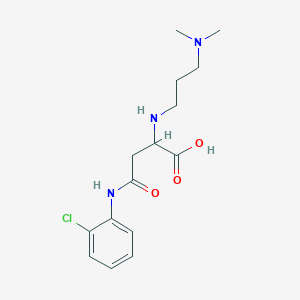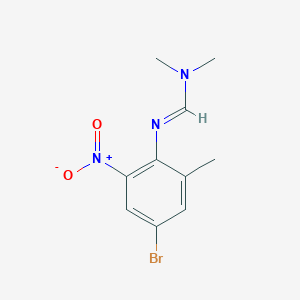![molecular formula C19H17NO4S2 B2885458 Methyl 4-((2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)carbamoyl)benzoate CAS No. 2309803-91-4](/img/structure/B2885458.png)
Methyl 4-((2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-((2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)carbamoyl)benzoate” is a complex organic compound. It likely contains a benzoate ester group, a carbamoyl group, and a bithiophen group . The exact properties of this compound would depend on the specific arrangement of these groups.
Synthesis Analysis
The synthesis of similar compounds often involves reactions like condensation, esterification, or amide bond formation . The exact synthesis route for this compound would depend on the starting materials and desired product.Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would likely contain aromatic rings (from the bithiophen and benzoate groups), an ester group, and a carbamoyl group .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis or transesterification . The aromatic rings could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. It would likely be a solid at room temperature, and its solubility would depend on the specific arrangement of its functional groups .Wissenschaftliche Forschungsanwendungen
Photopolymerization Applications
A study discussed the development of a new alkoxyamine bearing a chromophore group for photoinitiated polymerization. This compound is similar in structure and function to "Methyl 4-((2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)carbamoyl)benzoate," indicating its potential in materials science for creating polymers with specific properties through light-induced reactions (Guillaneuf et al., 2010).
Photophysical Properties and Proton Transfer
Research on derivatives of methyl benzoate, focusing on their photophysical properties, suggests applications in the development of luminescent materials or sensors. The study provides insights into how substituent groups affect luminescence, which could be relevant for designing optical materials or devices (Kim et al., 2021).
Corrosion Inhibition
A theoretical and experimental study on the synthesis of certain methyl benzoate derivatives showed they could serve as efficient corrosion inhibitors for mild steel in acidic media. This suggests potential applications in materials science, specifically for protecting metals against corrosion (Arrousse et al., 2021).
Structural and Conformational Analysis
The structural and conformational properties of compounds related to "Methyl 4-((2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)carbamoyl)benzoate" were explored, revealing the significance of chalcogen⋯chalcogen interactions. These findings could inform the design of molecules with desired structural features for chemical and pharmaceutical applications (Channar et al., 2020).
Crystal Engineering
Another study employed high-pressure conditions to induce a phase transition in a structurally complex compound. This research highlights the utility of pressure as a tool in crystal engineering, potentially useful for designing materials with specific crystalline properties (Johnstone et al., 2010).
Eigenschaften
IUPAC Name |
methyl 4-[[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-24-19(23)13-4-2-12(3-5-13)18(22)20-10-15(21)17-7-6-16(26-17)14-8-9-25-11-14/h2-9,11,15,21H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASXKXXXWYMZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)carbamoyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide](/img/structure/B2885385.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2885386.png)
![2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2885387.png)



![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2885393.png)



